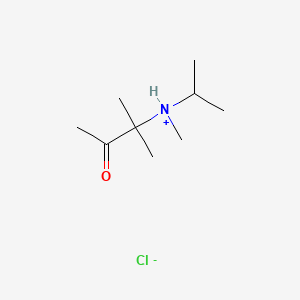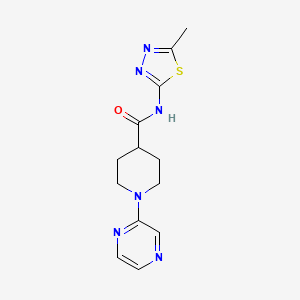
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) is a complex organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, a thiadiazole ring, and a pyrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate amine or amide under suitable conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide derivatives with appropriate reagents.
Attachment of the Pyrazinyl Group: The final step involves the coupling of the thiadiazole derivative with a pyrazinyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using reagents such as halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI)
- N-isopropyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
Comparison
4-Piperidinecarboxamide,N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazinyl-(9CI) is unique due to the presence of the thiadiazole and pyrazinyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H16N6OS |
|---|---|
Molekulargewicht |
304.37 g/mol |
IUPAC-Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N6OS/c1-9-17-18-13(21-9)16-12(20)10-2-6-19(7-3-10)11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7H2,1H3,(H,16,18,20) |
InChI-Schlüssel |
FCBKSTCIAHYTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




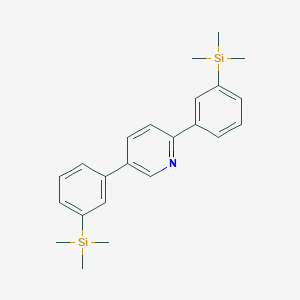
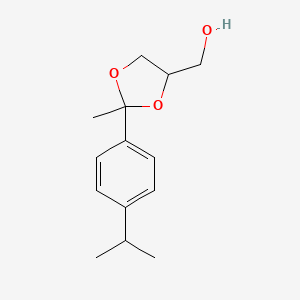

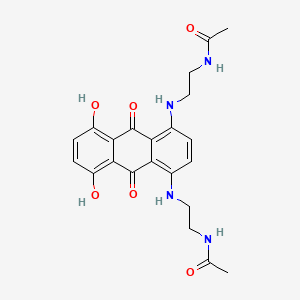
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
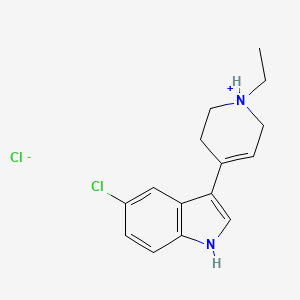
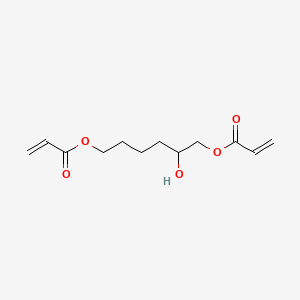
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
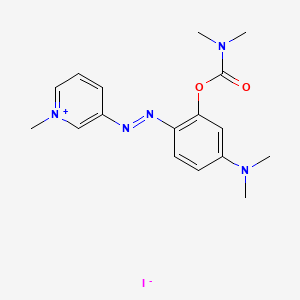
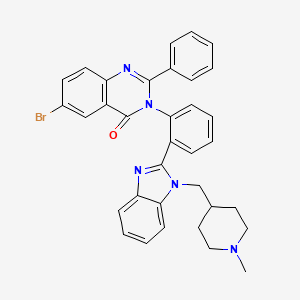
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)
